7-oxooctadecanoic acid
Overview
Description
7-oxooctadecanoic acid, also known as 7-oxo-stearic acid, is a fatty acid derivative with the molecular formula C18H34O3. It is characterized by the presence of a keto group at the seventh carbon position of the octadecanoic acid chain.
Scientific Research Applications
7-oxooctadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that fatty acids and their derivatives, including oxylipins like 7-oxo-octadecanoic acid, have been found to have inhibitory effects towards fungal growth .
Mode of Action
Fatty acids and their derivatives are known to interact with their targets in a way that inhibits fungal growth and the production of mycotoxins .
Biochemical Pathways
7-Oxo-octadecanoic acid is part of the octadecanoid family of compounds, which are involved in the oxidative metabolism of 18-carbon fatty acids . The octadecanoid pathway is a biosynthetic pathway for the production of the phytohormone jasmonic acid (JA), an important hormone for the induction of defense genes .
Pharmacokinetics
The chemspider database provides some information about the compound, including its molecular formula (c18h34o3) and average mass (298461 Da) .
Result of Action
It is known that fatty acids and their derivatives can have a significant impact on fungal inhibition and the impairment of mycotoxin production .
Biochemical Analysis
Biochemical Properties
It is known that fatty acids play crucial roles in various biochemical reactions, including energy production, cell membrane formation, and signaling pathways . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions often depends on the specific structure and properties of the fatty acid.
Cellular Effects
They can impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, certain fatty acids can activate or inhibit specific signaling pathways, influencing the expression of certain genes and thus affecting cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of 7-Oxo-octadecanoic acid is not well-understood due to limited research. Fatty acids can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of fatty acids can vary with dosage, and high doses can sometimes have toxic or adverse effects .
Metabolic Pathways
Fatty acids are typically involved in various metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Fatty acids are typically transported and distributed within cells and tissues through various mechanisms, often involving specific transporters or binding proteins .
Subcellular Localization
Fatty acids can be localized to specific compartments or organelles within cells, often directed by specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-oxooctadecanoic acid can be synthesized through several methods. One common approach involves the oxidation of octadecanoic acid using specific oxidizing agents. For instance, the oxidation can be carried out using potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .
Industrial Production Methods
In industrial settings, the production of 7-oxo-octadecanoic acid may involve the use of biocatalysts or microbial fermentation processes. Certain strains of bacteria or fungi can be engineered to produce this compound through the biotransformation of precursor fatty acids. This method offers a more sustainable and environmentally friendly approach compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
7-oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield hydroxy derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted fatty acids.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-octadecanoic acid: Another keto fatty acid with the keto group at the second carbon position.
10-Oxo-octadecanoic acid: Keto group located at the tenth carbon position.
12-Oxo-octadecanoic acid: Keto group located at the twelfth carbon position.
Uniqueness
7-oxooctadecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other keto fatty acids. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
7-oxooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRSLQNYJZXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415264 | |
Record name | 7-oxo-octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16694-32-9 | |
Record name | 7-oxo-octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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